molecular formula C17H19N3O2S2 B2450226 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1797566-02-9

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Katalognummer: B2450226
CAS-Nummer: 1797566-02-9
Molekulargewicht: 361.48
InChI-Schlüssel: OAMJMKSYMBOCAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of organic molecules characterized by a thiazole ring fused with an azepine structure. Its molecular formula is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S, with a molecular weight of approximately 313.4 g/mol. The compound's structure can be represented as follows:

SMILES O=C(C=Cc1ccccc1)Nc1nc2c(s1)C(=O)NCCC2\text{SMILES }O=C(C=Cc1ccccc1)Nc1nc2c(s1)C(=O)NCCC2

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that create the thiazole and azepine rings. Common methods include:

  • Formation of the Thiazole Ring : Utilizing thioketones and appropriate amines under specific catalytic conditions.
  • Cyclization : Employing cyclization reactions to form the azepine structure from the thiazole precursor.
  • Final Modifications : Introducing functional groups such as the thiophene moiety through substitution reactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study on thieno analogues of kenpaullone demonstrated that structural modifications can enhance cytotoxicity against breast cancer cells, suggesting that similar modifications in our compound may yield potent anticancer agents .

Antimicrobial Activity

The biological evaluation of related compounds has shown promising antimicrobial properties. For example:

  • Compounds with similar thiazole and azepine structures have been tested against various bacterial strains, demonstrating inhibition at low concentrations . This suggests potential applications in treating infections.

Study 1: Anticancer Activity

A comparative study evaluated the effects of various thiazole derivatives on cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly increased cytotoxicity against leukemia cells . The IC50 values ranged from 6.7 µg/mL to greater than 20 µg/mL depending on the specific structural features.

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed that compounds with a similar framework exhibited minimum inhibitory concentrations (MICs) ranging from 15 µg/mL to 50 µg/mL . This highlights the potential for developing new antibiotics based on this scaffold.

Data Summary Table

Property Value
Molecular FormulaC16H15N3O2SC_{16}H_{15}N_{3}O_{2}S
Molecular Weight313.4 g/mol
Anticancer IC50 (e.g., leukemia)6.7 - >20 µg/mL
Antimicrobial MIC15 - 50 µg/mL

Eigenschaften

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c21-14-13-11(5-3-9-18-14)19-16(24-13)20-15(22)17(7-1-2-8-17)12-6-4-10-23-12/h4,6,10H,1-3,5,7-9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJMKSYMBOCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.